molecular formula C23H42O2Sn B12542246 Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane CAS No. 656836-55-4

Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane

Cat. No.: B12542246
CAS No.: 656836-55-4
M. Wt: 469.3 g/mol
InChI Key: ASCDNKICEGWISZ-UHFFFAOYSA-N
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Description

Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is an organotin compound with the molecular formula C23H42O2Sn. This compound is characterized by the presence of a tin atom bonded to a tributyl group and a (1S)-1-(methoxymethoxy)-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane typically involves the reaction of tributylstannyl lithium with (1S)-1-(methoxymethoxy)-3-phenylpropyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The compound is then purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tributyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl[(methoxymethoxy)methyl]stannane
  • Tributyl[(1S,2E)-1-(methoxymethoxy)-2-buten-1-yl]stannane

Uniqueness

Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the (1S)-1-(methoxymethoxy)-3-phenylpropyl group differentiates it from other organotin compounds, making it suitable for specialized applications in organic synthesis and catalysis.

Properties

CAS No.

656836-55-4

Molecular Formula

C23H42O2Sn

Molecular Weight

469.3 g/mol

IUPAC Name

tributyl-[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane

InChI

InChI=1S/C11H15O2.3C4H9.Sn/c1-12-10-13-9-5-8-11-6-3-2-4-7-11;3*1-3-4-2;/h2-4,6-7,9H,5,8,10H2,1H3;3*1,3-4H2,2H3;

InChI Key

ASCDNKICEGWISZ-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)[C@@H](CCC1=CC=CC=C1)OCOC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)OCOC

Origin of Product

United States

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